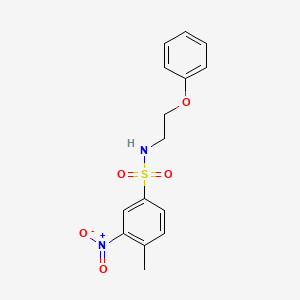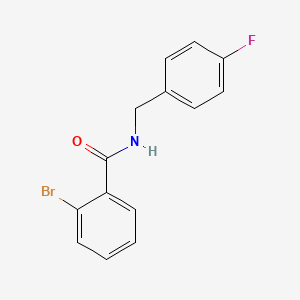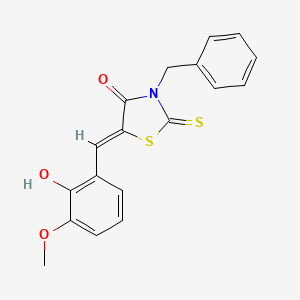
4-methyl-3-nitro-N-(2-phenoxyethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-3-nitro-N-(2-phenoxyethyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a sulfonamide derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of 4-methyl-3-nitro-N-(2-phenoxyethyl)benzenesulfonamide is not fully understood. However, it is believed to act as an inhibitor of carbonic anhydrase enzymes, which are involved in various physiological processes such as acid-base balance, respiration, and bone resorption. By inhibiting carbonic anhydrase enzymes, 4-methyl-3-nitro-N-(2-phenoxyethyl)benzenesulfonamide may disrupt these processes and lead to its physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-methyl-3-nitro-N-(2-phenoxyethyl)benzenesulfonamide have been studied extensively. It has been shown to have anti-inflammatory effects by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. It has also been shown to have anti-cancer effects by inhibiting the growth of cancer cells and inducing apoptosis. In addition, it has been shown to have anti-microbial effects by inhibiting the growth of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
4-methyl-3-nitro-N-(2-phenoxyethyl)benzenesulfonamide has several advantages and limitations for lab experiments. One of the advantages is its ability to inhibit carbonic anhydrase enzymes, which makes it a useful probe for studying the binding of sulfonamide derivatives to these enzymes. Another advantage is its anti-inflammatory, anti-cancer, and anti-microbial properties, which make it a potential candidate for the development of new drugs. However, one of the limitations is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 4-methyl-3-nitro-N-(2-phenoxyethyl)benzenesulfonamide. One direction is the development of new derivatives with improved properties, such as increased potency and reduced toxicity. Another direction is the study of its potential applications in other fields, such as materials science and environmental science. Finally, the study of its mechanism of action and physiological effects may lead to a better understanding of its potential applications in medicine.
Méthodes De Synthèse
The synthesis of 4-methyl-3-nitro-N-(2-phenoxyethyl)benzenesulfonamide has been reported using different methods. One of the methods involves the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with 2-phenoxyethylamine in the presence of a base. Another method involves the reaction of 4-methyl-3-nitrobenzenesulfonamide with 2-chloroethyl phenyl ether in the presence of a base. Both methods result in the formation of 4-methyl-3-nitro-N-(2-phenoxyethyl)benzenesulfonamide, which can be purified using various techniques.
Applications De Recherche Scientifique
4-methyl-3-nitro-N-(2-phenoxyethyl)benzenesulfonamide has been studied for its potential application in various fields of scientific research. It has been used as a reagent in the synthesis of other compounds, such as sulfonamide derivatives and heterocyclic compounds. It has also been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, it has been used as a probe to study the binding of sulfonamide derivatives to carbonic anhydrase enzymes.
Propriétés
IUPAC Name |
4-methyl-3-nitro-N-(2-phenoxyethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S/c1-12-7-8-14(11-15(12)17(18)19)23(20,21)16-9-10-22-13-5-3-2-4-6-13/h2-8,11,16H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFHWFHPKNXGHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCOC2=CC=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-3-nitro-N-(2-phenoxyethyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-isopropylphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5123054.png)


![1-(2-hydroxy-6-methoxybenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5123082.png)
![4-[4-(1H-indol-3-ylmethyl)-1-piperazinyl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5123088.png)
![4-(4-ethylphenyl)-2-[2-nitro-5-(1-piperidinyl)phenyl]-1(2H)-phthalazinone](/img/structure/B5123097.png)
![((2S)-1-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B5123105.png)
![3-(4-fluorobenzyl)-5-{[5-(phenylthio)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B5123108.png)
amino]-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5123109.png)
![ethyl 2-(acetylamino)-6-bromo-7-[3-(cyclohexylamino)-2-hydroxypropoxy]-1-benzothiophene-3-carboxylate](/img/structure/B5123111.png)


![lithium 3-{[4-(3-methylbutoxy)benzoyl]amino}propanoate](/img/structure/B5123125.png)
